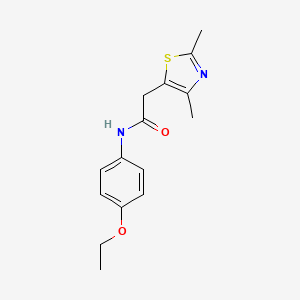

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-19-13-7-5-12(6-8-13)17-15(18)9-14-10(2)16-11(3)20-14/h5-8H,4,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIGODAPIDJQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=C(N=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is C14H18N2OS, with a molecular weight of approximately 270.37 g/mol. The compound features a thiazole ring and an ethoxy-substituted phenyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with an appropriate acetamide derivative. Various synthetic routes can be employed to optimize yield and purity. For example:

- Reagents : 2,4-dimethylthiazole, 4-ethoxyphenylacetic acid.

- Conditions : The reaction is often conducted under reflux conditions in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study evaluating similar thiazole compounds reported that they induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating caspases .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazole A | A549 (Lung) | 5.0 | Apoptosis induction |

| Thiazole B | MDA-MB-231 | 7.5 | Cell cycle arrest |

| 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide | HT29 (Colon) | TBD | TBD |

The specific IC50 values for 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide are yet to be determined in published studies but are expected to follow similar trends as other thiazole derivatives.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Compounds structurally related to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide have shown efficacy against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| Thiazole C | E. coli | 15 |

| Thiazole D | S. aureus | 20 |

| 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide | TBD | TBD |

The mechanisms underlying the biological activity of thiazole derivatives often involve:

- Enzyme Inhibition : Many thiazoles inhibit enzymes critical for cancer cell proliferation.

- DNA Interaction : Some compounds can intercalate into DNA, disrupting replication and transcription processes.

- Caspase Activation : Induction of apoptosis through caspase activation pathways is a common mechanism observed in anticancer studies.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives against the HT29 colon cancer cell line. The study found that compounds with structural similarities to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide displayed promising anticancer activity by inducing apoptosis via caspase pathways .

Another investigation focused on the antimicrobial effects of thiazoles against resistant bacterial strains. The results demonstrated significant inhibition zones for several derivatives when tested against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Thiazole/Triazole Core

The substituents on the heterocyclic core significantly modulate biological activity and physicochemical properties. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromine (9c) enhances binding affinity, likely due to increased hydrophobic interactions .

- Electron-Donating Groups (EDGs) : Methoxy or ethoxy groups (e.g., 9f in ) improve solubility but may reduce membrane permeability .

- Tautomerism : Unique to the target compound, tautomerism could enable dual-binding modes in biological targets .

Pharmacological Activity Comparisons

Anti-Proliferative Activity

Compounds with 4-ethoxyphenylacetamide motifs (e.g., 6b in and ) exhibit anti-proliferative activity against cancer cell lines. For example:

- 6b : IC₅₀ = 1.2 µM (breast cancer MCF-7 cells) .

- Target Compound : Activity data are unavailable but predicted to align with 6b due to shared pharmacophores (4-ethoxyphenyl and thiazole).

Anti-Exudative Activity

Triazole-thiazole hybrids (e.g., 3.1–3.21 in ) show anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.